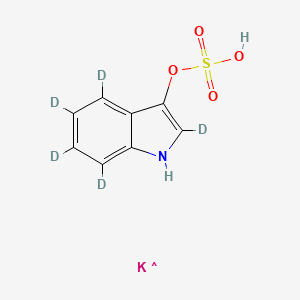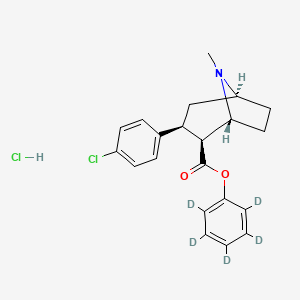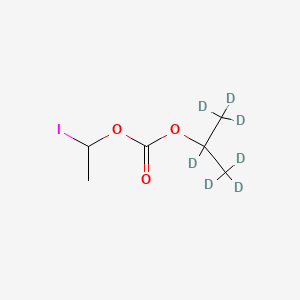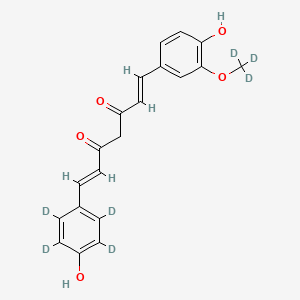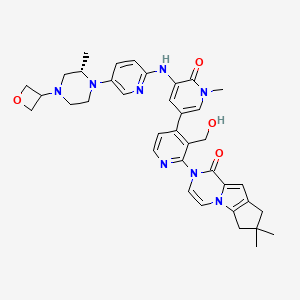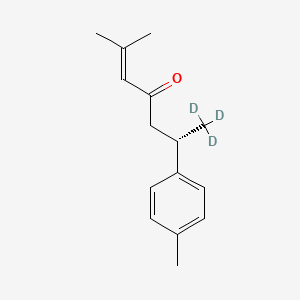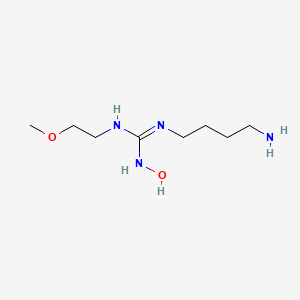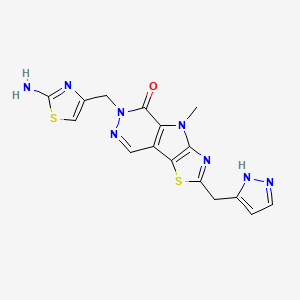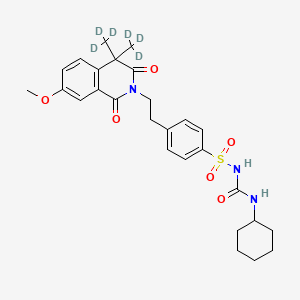
Gliquidone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gliquidone-d6 is a deuterated form of gliquidone, an anti-diabetic medication belonging to the sulfonylurea class. It is used primarily in the treatment of type 2 diabetes mellitus. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of gliquidone due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gliquidone-d6 involves the incorporation of deuterium atoms into the gliquidone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of gliquidone can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions
Gliquidone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonylurea derivatives.
科学研究应用
Gliquidone-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of gliquidone.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Studied for its effects on insulin release and glucose regulation.
作用机制
Gliquidone-d6, like gliquidone, exerts its effects by binding to ATP-sensitive potassium channels on the pancreatic beta cells. This binding inhibits potassium efflux, leading to cell membrane depolarization. The depolarization opens voltage-dependent calcium channels, allowing calcium influx, which in turn stimulates insulin release from the beta cells. This mechanism helps in lowering blood glucose levels.
相似化合物的比较
Gliquidone-d6 is compared with other sulfonylurea drugs such as glibenclamide, glimepiride, and gliclazide. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies.
Similar Compounds
Glibenclamide: Another sulfonylurea used in the treatment of type 2 diabetes.
Glimepiride: Known for its long duration of action.
Gliclazide: Notable for its minimal risk of hypoglycemia.
属性
分子式 |
C27H33N3O6S |
|---|---|
分子量 |
533.7 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3 |
InChI 键 |
LLJFMFZYVVLQKT-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H] |
规范 SMILES |
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
